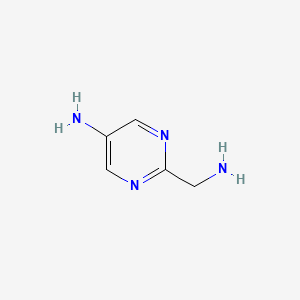

2-(Aminomethyl)pyrimidin-5-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

The pyrimidine ring system is a fundamental heterocyclic aromatic compound that plays a crucial role in various biological processes. It is a key component of nucleobases such as cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. researchgate.net This natural prevalence has long inspired chemists to explore synthetic pyrimidine derivatives for therapeutic purposes. researchgate.net

The versatility of the pyrimidine scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological activity. bohrium.com This has led to the development of a wide array of pyrimidine-based compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net The ability of the nitrogen atoms within the pyrimidine ring to participate in hydrogen bonding and dipole-dipole interactions allows for strong binding to biological targets. ijpsjournal.com Consequently, pyrimidine derivatives are a prominent feature in many commercially available drugs. ijpsjournal.com

Rationale for Focused Investigation of 2-(Aminomethyl)pyrimidin-5-amine

The specific arrangement of functional groups in this compound makes it a particularly attractive candidate for focused research. The presence of two primary amine groups offers multiple sites for chemical reactions, allowing for the construction of diverse molecular architectures. The aminomethyl group at the 2-position and the amine group at the 5-position have different electronic environments, which can be exploited for selective chemical transformations.

The interest in 2-aminopyrimidines, in general, stems from their value as starting materials for the synthesis of other heterocyclic compounds, including biologically active bicyclic systems. ijpsjournal.com The introduction of an aminomethyl group, as seen in the title compound, adds another layer of synthetic versatility and potential for creating novel molecular scaffolds.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily driven by the desire to explore its potential as a scaffold for new therapeutic agents and functional materials. The key objectives of this research include:

Development of Novel Synthetic Methodologies: A primary focus is on establishing efficient and versatile synthetic routes to produce this compound and its derivatives. This includes exploring different starting materials and reaction conditions to optimize yield and purity.

Exploration of Chemical Reactivity: Researchers are investigating the reactivity of the different functional groups on the molecule to understand how it can be selectively modified. This knowledge is crucial for designing and synthesizing new compounds with desired properties.

Synthesis and Biological Evaluation of Derivatives: A major goal is to use this compound as a building block to create libraries of new compounds. These derivatives are then screened for a wide range of biological activities, with a particular emphasis on identifying potential drug candidates. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish structure-activity relationships. These studies are essential for understanding how the chemical structure influences the compound's therapeutic effects and for designing more potent and selective drugs. bohrium.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBXUDBTKMFECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl Pyrimidin 5 Amine

Established Synthetic Pathways for 2-(Aminomethyl)pyrimidin-5-amine and Related Pyrimidine (B1678525) Structures

The construction of the this compound scaffold can be achieved through various synthetic strategies, ranging from traditional multi-step batch processes to modern continuous flow techniques. The choice of method often depends on the desired scale, purity, and regioselectivity.

Conventional methods for synthesizing pyrimidine rings often involve the condensation of a 1,3-dielectrophile with a dinucleophile containing an N-C-N moiety. nih.gov For 2-aminopyrimidines, guanidine (B92328) is a common dinucleophilic partner. nih.govnih.gov The synthesis of related compounds, such as 2-methyl-4-amino-5-aminomethylpyrimidine, has been documented through processes starting from β-alkoxypropionitriles. google.com These multistep syntheses can have long reaction times and variable yields, typically ranging from 54–78%. nih.gov

One established route to a related compound, 2-methyl-4-amino-5-aminomethylpyrimidine, involves the amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines. google.com This reaction is typically carried out in the presence of a Lewis or Brønsted acid catalyst, with aluminum oxide (Al₂O₃) being particularly effective. google.com The process involves heating the starting material with a large excess of ammonia (B1221849) in an inert solvent or in ammonia itself at temperatures between 50-400°C. google.com

Here is an interactive data table summarizing the reaction conditions for the amination of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP):

Continuous flow synthesis has emerged as a powerful alternative to traditional batch processing, offering improved control over reaction parameters, reduced reaction times, and enhanced scalability. nih.gov This technique has been successfully applied to the synthesis of substituted pyrimidines, often yielding comparable or better results than batch methods. researchgate.net For instance, the synthesis of 3-aminoimidazo[1,2-α]pyrimidines under continuous flow conditions demonstrated improved regioselectivity and a significant reduction in reaction time compared to batch reactions. vapourtec.com While PEG 400 was found to be too viscous for flow synthesis, a methanol (B129727)/dichloromethane solvent system with a zirconium chloride catalyst proved effective. vapourtec.com The application of multi-objective Bayesian optimization with active learning has further refined continuous flow processes for nitrogen-containing heterocycles, allowing for the simultaneous optimization of yield and production rate. nih.gov

Controlling the position of substituents on the pyrimidine ring is crucial for tailoring the molecule's properties. Regioselective synthesis aims to achieve this control. One approach involves the use of α-aryl-β,β-ditosyloxy ketones as 1,3-dielectrophilic precursors, which can be cyclized with guanidine hydrochloride to produce 2,4,5-trisubstituted pyrimidines with high regioselectivity. rsc.orgrsc.org This method is advantageous due to its operational simplicity and the dual role of the p-toluenesulfonyl groups as excellent leaving groups and strong electron-withdrawing groups. rsc.orgrsc.org

Another strategy for achieving regioselectivity in the synthesis of disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine precursor. researchgate.net For example, starting with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, selective substitution at different positions can be achieved under controlled conditions. researchgate.net

Advanced Functionalization Reactions of the this compound Nucleus

The two distinct amino groups of this compound—the primary aliphatic amine of the aminomethyl group and the aromatic amine at the 5-position—offer multiple sites for further chemical modification.

The lone pair of electrons on the nitrogen atoms makes amines effective nucleophiles. savemyexams.com In the context of this compound, both amino groups can participate in nucleophilic substitution reactions. The reactivity of an amine as a nucleophile generally correlates with its basicity, with more basic amines being more nucleophilic. masterorganicchemistry.com However, steric hindrance can also play a significant role. masterorganicchemistry.com

The amino groups can react with electrophiles such as alkyl halides. libretexts.org For instance, the synthesis of various 2-aminopyrimidine (B69317) derivatives has been achieved through the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with a range of amines in the presence of triethylamine (B128534) under solvent-free conditions. nih.govmdpi.com This highlights the ability of the amino group to displace a halogen on a pyrimidine ring. The reaction of 2-aminopyridine (B139424) with 5,5-dibromobarbituric acid has also been explored, leading to the formation of 5-bromo-2-aminopyridine, demonstrating a nucleophilic attack by the amine. scielo.org.mx

Condensation reactions are a key method for forming larger, more complex molecules from the this compound core. These reactions often involve the formation of a new carbon-nitrogen bond. For example, the amino groups can react with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases), which can be further modified. researchgate.net

The synthesis of pyrimidine derivatives through condensation reactions is a well-established field. nih.gov For example, the reaction of 2-aminopyridine with barbituric acid derivatives in DMF can lead to unexpected condensation products, resembling a Mannich-type reaction. scielo.org.mx Similarly, the synthesis of 5,7-diphenyl- google.comresearchgate.netvapourtec.comtriazolo[1,5-a]pyrimidine has been achieved through a one-pot, three-component coupling reaction catalyzed by ferric chloride. researchgate.net The amino groups of this compound provide handles for creating a diverse array of derivatives through such condensation strategies.

Here is an interactive data table summarizing some condensation reactions involving aminopyrimidines:

Selective Oxidation and Reduction Methodologies

The presence of two amino groups—a primary aromatic amine at the C5 position and a primary aliphatic amine on the C2-methyl substituent—in this compound necessitates careful selection of reagents to achieve selective oxidation or reduction.

Selective Oxidation:

The selective oxidation of one amino group in the presence of another is a challenging transformation. The exocyclic aminomethyl group is generally more susceptible to oxidation than the ring-bound amino group. This reactivity difference can be exploited for selective transformations. While specific studies on the oxidation of this compound are not extensively documented, general principles of amine oxidation can be applied.

For instance, mild oxidizing agents could potentially convert the aminomethyl group to an imine or, upon further oxidation, a formyl group, while leaving the less reactive aromatic C5-amino group intact. Systems like methyltrioxorhenium (MTO) catalyzed oxidation with urea (B33335) hydrogen peroxide (UHP) have been shown to be effective for the oxidation of imines to nitrones or oxaziridines, and could potentially be adapted for the selective oxidation of the corresponding imine formed from the aminomethyl group. mdpi.com The choice of solvent can also influence the reaction's outcome, with methanol often favoring nitrone formation. mdpi.com

Selective Reduction:

In the context of synthesizing aminopyrimidines, selective reduction is a crucial step, often involving the conversion of a nitro group to an amino group. While this compound itself does not have a group for reduction, its synthesis may involve such a step. For example, a common strategy in the synthesis of related aminopyrimidines is the reduction of a nitropyrimidine precursor.

Several methods are available for the selective reduction of a nitro group without affecting other reducible functionalities that might be present on the molecule. youtube.com

| Reducing System | Substrate Example | Product | Key Features |

| H₂, Pd/C | Nitropyrimidine | Aminopyrimidine | Common hydrogenation method, may not be selective if other reducible groups are present. |

| Zn, Sn, or Fe in acid | Nitropyrimidine | Aminopyrimidine | Classical method for selective nitro group reduction. youtube.com |

| Ammonium sulfide | Nitropyrimidine | Aminopyrimidine | A mild reducing agent used for selective reductions. nih.gov |

These methodologies highlight the potential for selective transformations on pyrimidine scaffolds, which could be applicable to derivatives of this compound.

Chemo- and Regioselectivity in this compound Synthesis and Transformations

Chemo- and regioselectivity are paramount in the synthesis and subsequent reactions of polysubstituted pyrimidines like this compound. The distinct electronic environments of the C2, C4, C5, and C6 positions on the pyrimidine ring, along with the different nature of the substituents, govern the reactivity.

Synthesis:

The synthesis of substituted aminopyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or amidine derivative. The regioselectivity of this condensation determines the final substitution pattern. For instance, the synthesis of 2-aminopyrimidine derivatives can be achieved by reacting a suitable precursor with guanidinium (B1211019) nitrate (B79036) under basic conditions. google.com

In the synthesis of more complex aminopyrimidines, such as those with different substituents at the C2, C4, and C5 positions, multi-step strategies are employed. These often involve the sequential introduction of functional groups, where the regioselectivity is controlled at each step. For example, a C2-selective amination of pyrimidines has been developed, allowing for the direct functionalization of the C2 position with a high degree of selectivity. researchgate.net

Transformations:

For this compound, the two amino groups exhibit different reactivities (chemoselectivity). The C5-amino group, being an aromatic amine, is less nucleophilic than the exocyclic aminomethyl group due to the delocalization of its lone pair into the pyrimidine ring. This difference can be exploited for selective functionalization. For instance, acylation or alkylation would be expected to occur preferentially at the more nucleophilic aminomethyl group under controlled conditions.

The concept of using protecting groups is also a key strategy to achieve chemoselectivity in molecules with multiple functional groups. youtube.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact and improve efficiency. rasayanjournal.co.inbenthamdirect.comnih.gov These approaches focus on the use of safer solvents, catalysts, and energy sources.

Several green synthetic techniques have been developed for pyrimidine synthesis, which could be adapted for the preparation of this compound and its derivatives:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. nih.gov This technique has been successfully applied to the synthesis of various pyrimidine analogs. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a recyclable one, reduces waste and simplifies purification. The synthesis of 2-aminopyrimidine derivatives has been achieved under solvent-free conditions by reacting 2-amino-4,6-dichloropyrimidine with various amines. mdpi.comnih.gov

Use of Green Catalysts: The development of non-toxic and recyclable catalysts is a cornerstone of green chemistry. This includes the use of solid acid catalysts or ionic liquids that can be easily separated from the reaction mixture and reused. rasayanjournal.co.in

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. Three-component couplings have been developed for the selective synthesis of dihydropyrimidinones. nih.gov

These green chemistry approaches offer more sustainable and efficient routes for the synthesis of pyrimidine-based compounds. benthamdirect.com

Advanced Spectroscopic and Structural Elucidation of 2 Aminomethyl Pyrimidin 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of a molecule. While specific experimental NMR spectra for 2-(Aminomethyl)pyrimidin-5-amine are not readily found in peer-reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted by analyzing the spectra of its structural components, such as 2-aminopyrimidine (B69317), 5-aminopyrimidine (B1217817), and the influence of the aminomethyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, the methylene (B1212753) protons of the aminomethyl group, and the protons of the two amine groups. The pyrimidine ring protons at positions 4 and 6 would likely appear as a singlet or two closely spaced doublets, influenced by the electron-donating effects of the amino and aminomethyl groups. The proton at position 2 is absent due to substitution. The methylene protons (-CH₂-) of the aminomethyl group are expected to appear as a singlet, typically in the range of 3.5-4.0 ppm. The protons of the primary amine (C5-NH₂) and the exocyclic amine (C2-CH₂-NH₂) would appear as broad singlets, and their chemical shifts can be influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The pyrimidine ring carbons will have characteristic shifts, with carbons attached to nitrogen atoms (C2, C4, C6) appearing at lower field (higher ppm values) compared to the other ring carbon (C5). The C2 carbon, attached to both a ring nitrogen and the aminomethyl group, and the C5 carbon, attached to the second amino group, will be significantly influenced by these substituents. The methylene carbon (-CH₂-) signal is anticipated in the aliphatic region of the spectrum. Studies on substituted aminopyrimidines have shown that primary amines at the 4-position can lead to line broadening at room temperature due to the presence of rotamers, an effect that is not typically observed for substituents at the 2-position. researchgate.net

Predicted NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comments |

| H4/H6 | ~8.0 - 8.5 | ~155 - 160 | Deshielded due to adjacent ring nitrogens. May appear as a singlet. |

| H (C5-NH₂) | Broad, variable | - | Chemical shift is solvent and concentration dependent. |

| CH₂ | ~3.8 - 4.2 | ~40 - 45 | Aliphatic protons adjacent to an amino group and an aromatic ring. |

| H (CH₂-NH₂) | Broad, variable | - | Chemical shift is solvent and concentration dependent. |

| C2 | - | ~160 - 165 | Attached to two nitrogen atoms. |

| C4/C6 | - | ~155 - 160 | Equivalent or near-equivalent carbons in the pyrimidine ring. |

| C5 | - | ~115 - 125 | Shielded carbon, attached to the C-NH₂ group. |

Note: These are predicted values and may vary from experimental results. Data is extrapolated from known values for 2-aminopyrimidine, 5-aminopyrimidine, and related structures.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular vibrations within a compound. For this compound, these techniques can confirm the presence of the amine groups, the pyrimidine ring, and the methylene bridge.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be characterized by several key absorption bands. The N-H stretching vibrations of both the primary aromatic amine (at C5) and the aliphatic amine (on the methyl group) are anticipated in the region of 3200-3500 cm⁻¹. These often appear as two distinct bands for a primary amine (symmetric and asymmetric stretches). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group will appear just below 3000 cm⁻¹. The pyrimidine ring C=N and C=C stretching vibrations typically occur in the 1400-1650 cm⁻¹ region. ijirset.com The N-H bending vibrations (scissoring) for the primary amines are expected around 1600-1650 cm⁻¹, potentially overlapping with the ring stretches. C-N stretching vibrations will be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra, providing a characteristic fingerprint for the pyrimidine core. nih.gov Non-polar bonds, such as the C-C and C-H bonds, tend to give strong Raman signals. The symmetric N-H stretching vibrations may also be observed. FT-Raman is particularly advantageous as it often avoids fluorescence interference that can be an issue in FT-IR. bldpharm.com

Predicted Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected FT-IR Frequency Range (cm⁻¹) | Expected FT-Raman Frequency Range (cm⁻¹) | Assignment |

| ν(N-H) | 3200 - 3500 (multiple bands) | 3200 - 3500 | Asymmetric & Symmetric stretching of NH₂ groups |

| ν(C-H) aromatic | 3000 - 3100 | 3000 - 3100 | Pyrimidine ring C-H stretching |

| ν(C-H) aliphatic | 2850 - 2960 | 2850 - 2960 | Methylene (-CH₂-) group stretching |

| δ(N-H) | 1600 - 1650 | Weak or absent | NH₂ scissoring/bending |

| ν(C=N), ν(C=C) | 1400 - 1650 (multiple bands) | Strong, multiple bands | Pyrimidine ring stretching |

| δ(CH₂) | 1420 - 1470 | 1420 - 1470 | Methylene group bending |

| ν(C-N) | 1200 - 1350 | 1200 - 1350 | C-N stretching of amino groups |

Note: This table is a prediction based on characteristic group frequencies and data from analogous molecules like 2-amino-5-nitropyrimidine (B189733) and other substituted pyrimidines. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₈N₄), the nominal molecular weight is 124 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 124. Given the presence of four nitrogen atoms, the molecular ion will adhere to the nitrogen rule, having an even mass.

The fragmentation of this molecule is likely to be directed by the functional groups. A dominant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the bond adjacent to the C-N bond. nih.govdocbrown.info In this case, cleavage of the C5-CH₂ bond would be a highly probable fragmentation.

Predicted Fragmentation Pathways:

α-Cleavage: Loss of the aminomethyl radical (•CH₂NH₂) is unlikely as the charge is preferentially stabilized on the nitrogen-containing fragment. The more favorable α-cleavage would be the loss of a hydrogen radical from the aminomethyl group to form a stable iminium ion at m/z 123 (M-1) or the cleavage leading to the formation of the CH₂=NH₂⁺ ion (m/z 30) and a pyrimidinyl radical.

Loss of Ammonia (B1221849): Elimination of ammonia (NH₃, 17 Da) from the aminomethyl group or the ring amino group could lead to a fragment at m/z 107.

Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation. Following the patterns observed for 2-aminopyrimidine, this could involve the loss of HCN (27 Da) or cyanamide (B42294) (NCNH₂, 42 Da), leading to various smaller fragment ions. nih.gov For instance, a prominent fragment for 2-aminopyrimidine is observed at m/z 68, resulting from the loss of HCN from the M-1 ion. nih.gov

Predicted Mass Spectrometry Fragments:

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 124 | [C₅H₈N₄]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [C₅H₇N₄]⁺ | Loss of H• from the aminomethyl group |

| 95 | [C₄H₅N₃]⁺˙ | Loss of •CH₂NH₂ radical (α-cleavage) |

| 79 | [C₄H₅N₂]⁺ | Loss of HCN from the m/z 107 ion |

| 68 | [C₃H₄N₂]⁺˙ | Ring fragmentation, possibly involving loss of HCN |

Note: These predictions are based on general principles of mass spectrometry and observed fragmentation of related aminopyrimidines. nih.govsapub.org

X-ray Crystallography Studies of this compound and Its Derivatives

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While a crystal structure for this compound itself is not reported in the Cambridge Structural Database, studies on closely related molecules like 5-aminopyrimidine and its derivatives offer significant insights into the expected structural features. nih.gov

Molecular Geometry: The pyrimidine ring is expected to be planar. The exocyclic C-N bonds of the amino groups will also lie in or close to this plane to maximize electronic conjugation. The aminomethyl group will introduce a degree of conformational flexibility around the C5-CH₂ single bond.

Hydrogen Bonding: A key feature in the crystal lattice will be extensive hydrogen bonding. Both the ring-substituted amine (C5-NH₂) and the aminomethyl amine (-CH₂NH₂) groups can act as hydrogen bond donors. The pyrimidine ring nitrogen atoms (N1 and N3) are strong hydrogen bond acceptors. It is highly probable that these interactions will link the molecules into complex one-, two-, or three-dimensional networks in the solid state. For example, in the crystal structure of 5-chloropyrimidin-2-amine, intermolecular N—H···N hydrogen bonds link the molecules into chains. nih.gov A similar motif is expected for this compound, likely involving both amino groups and the ring nitrogens, leading to a stable, well-ordered crystal packing.

Structural Data from Analogues:

| Structural Parameter | Expected Value / Feature | Basis of Prediction |

| Pyrimidine Ring | Planar | Consistent with aromatic heterocyclic systems. |

| C-N (ring) bond lengths | ~1.33 - 1.38 Å | Based on crystal structures of pyrimidine derivatives. |

| C-N (amino) bond lengths | ~1.36 - 1.40 Å | Typical for amino groups attached to aromatic rings. |

| Intermolecular Interactions | Strong N-H···N hydrogen bonding | Presence of multiple donor (NH₂) and acceptor (ring N) sites. nih.gov |

| Conformation | Torsion angle flexibility around C5-CH₂ bond | Free rotation around the single bond. |

Note: The values and features are estimations based on crystallographic data of similar molecules. Experimental determination would be required for precise data.

Computational Chemistry and Theoretical Investigations of 2 Aminomethyl Pyrimidin 5 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For aminopyrimidine derivatives, DFT calculations offer a detailed understanding of their molecular geometry, orbital energies, and charge distribution, which are fundamental to their chemical behavior.

Elucidation of Molecular Geometry and Conformations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For pyrimidine (B1678525) derivatives, the planarity of the pyrimidine ring and the orientation of its substituents are of particular interest.

For instance, a DFT study on 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione using the B3LYP/6-311G++(d,p) basis set revealed that the molecule exists preferentially in an enol tautomer, stabilized by a strong intramolecular hydrogen bond. mdpi.com The optimized bond length of the C19-O4 was found to be 1.308 Å, which is in excellent agreement with the experimentally determined value of 1.310 Å, showcasing the accuracy of DFT methods. mdpi.com Similarly, in a study of methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate, DFT calculations showed that the pyrimidine and furan (B31954) rings are nearly coplanar. scielo.org.mx Such analyses for 2-(Aminomethyl)pyrimidin-5-amine would clarify the spatial relationship between the aminomethyl group, the 5-amino group, and the pyrimidine ring, which is critical for understanding its interaction with biological targets.

Table 1: Representative Bond Lengths and Angles for a Pyrimidine Derivative This table presents theoretical data for a related pyrimidine compound, methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate, to illustrate the type of data obtained from DFT calculations.

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C2-C3 | 1.38 |

| Bond Length | N7-C8 | 1.32 |

| Bond Angle | C2-C3-N9 | 121.5 |

| Dihedral Angle | N9-C8-N7-C11 | 162.89 |

Source: Adapted from DFT calculations on methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. scielo.org.mx

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. researchgate.netirjweb.com

In a study on 2-amino-5-nitropyrimidine (B189733), DFT calculations showed that the HOMO is primarily localized on the amino group and the pyrimidine ring, while the LUMO is centered on the nitro group. nih.gov This distribution indicates that the molecule can undergo charge transfer from the amino group to the nitro group upon excitation. nih.gov The calculated HOMO-LUMO energy gap helps in understanding the charge transfer interactions within the molecule. nih.gov For this compound, a similar analysis would reveal the regions most susceptible to nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Pyrimidine Derivative This table shows representative HOMO, LUMO, and energy gap values for 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione (enol form) to exemplify the data generated.

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.24571 | -6.68 |

| LUMO | -0.05107 | -1.39 |

| Energy Gap (ΔE) | 0.19464 | 5.29 |

Source: Adapted from DFT/B3LYP/6-311G++(d,p) calculations. mdpi.com

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov This is invaluable for predicting how a molecule will interact with other molecules, including receptors and enzymes. researchgate.net

For the related compound 5-aminouracil, the MEP map indicates that the negative potential is concentrated around the carbonyl groups, while the hydrogen atoms of the amine group exhibit a positive potential. researchgate.net This suggests that the carbonyl oxygens are sites for electrophilic attack, and the amine hydrogens are sites for nucleophilic attack. A similar analysis for this compound would map its electrostatic landscape, identifying the key sites for intermolecular interactions such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. academie-sciences.fryoutube.com By simulating the motion of atoms and molecules over time, MD can reveal how a flexible molecule like this compound explores different conformations and how it interacts with its environment, such as a solvent or a protein binding site. nih.gov

In a study of 2-anilino-4-(thiazol-5-yl)-pyrimidines as CDK2 inhibitors, MD simulations were employed to understand the stability of the ligand-protein complex. nih.gov The simulations revealed key hydrogen bonds and van der Waals interactions that contribute to the binding affinity and selectivity. nih.gov For this compound, MD simulations could be used to explore its conformational landscape and to model its binding to a target protein, elucidating the dynamic nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of chemical information, to predict the activity of new compounds.

A QSAR study on a series of 3-amino-2-(substituted)aminomethyl-5,6-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones as H1-receptor antagonists found a parabolic relationship between the biological activity and steric and lipophilic parameters. nih.gov This indicates that there is an optimal size and lipophilicity for the substituents to achieve maximum activity. nih.gov For derivatives of this compound, QSAR models could be developed to guide the design of new analogs with enhanced biological activity by identifying the key structural features that influence their potency.

In Silico Modeling of Reaction Mechanisms Involving this compound

Computational methods can be used to model the mechanism of chemical reactions, identifying transition states and calculating activation energies. This provides a detailed picture of the reaction pathway and helps in understanding the factors that control the reaction rate and outcome.

For example, DFT has been used to study the racemization mechanism of 2-amino-2′-hydroxy-1,1′-binaphthyl, proposing a parallel reaction mechanism via anti-enantiomerization routes. researchgate.net In the context of this compound, in silico modeling could be applied to investigate its synthesis, degradation pathways, or metabolic transformations. Such studies would provide valuable information for optimizing reaction conditions and for understanding the metabolic fate of the compound.

Coordination Chemistry and Ligand Interactions of 2 Aminomethyl Pyrimidin 5 Amine

Design and Synthesis of Metal Complexes with 2-(Aminomethyl)pyrimidin-5-amine as a Ligand

The design of metal complexes utilizing this compound as a ligand is predicated on the strategic use of its multiple coordination sites. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal, counter-ion, and reaction conditions can influence the final structure of the complex, leading to the formation of either discrete mononuclear or polynuclear complexes, or extended coordination polymers.

Commonly, the synthesis is carried out in polar solvents like methanol (B129727), ethanol, or water, where both the ligand and the metal salt are soluble. ekb.eg The reaction mixture is often heated to facilitate the complexation process. The stoichiometry of the reactants, particularly the metal-to-ligand ratio, plays a crucial role in determining the final product. For instance, a 1:2 metal-to-ligand ratio is frequently employed in the synthesis of octahedral complexes. ekb.egresearchgate.net

Table 1: Representative Synthesis Conditions for Metal Complexes with Aminopyrimidine-type Ligands

| Metal Ion | Ligand | Solvent | Reaction Conditions | Resulting Complex Stoichiometry (Metal:Ligand) | Reference |

| Ag(I) | 2-amino-4-methylpyrimidine | Water/Ammonia (B1221849) | Layer-separation diffusion | 1:1 and 2:2 | sciencenet.cn |

| Cu(II) | Pyrimidine (B1678525) Schiff base | Methanol | Reflux | 1:2 | researchgate.net |

| Ni(II) | Pyrimidine Schiff base | Methanol | Reflux | 1:2 | researchgate.net |

| Co(II) | Pyrimidine Schiff base | Methanol | Reflux | 1:2 | researchgate.net |

| Au(III) | Azo-Schiff base of 2-aminopyrimidine (B69317) | Ethanol | Reflux for 2h | 1:1 | ekb.eg |

Investigation of Coordination Modes and Stability of Complexes

This compound can exhibit a variety of coordination modes due to its multiple donor atoms. The pyrimidine ring can coordinate to a metal center through one or both of its nitrogen atoms, acting as a monodentate or a bridging ligand. The exocyclic amino and aminomethyl groups also present potential coordination sites. sciencenet.cn The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the steric and electronic effects of the ligand, and the presence of other coordinating species.

In many aminopyrimidine complexes, coordination occurs through the ring nitrogen atom(s). sciencenet.cnmdpi.com The amino group, while a potential coordination site, often participates in hydrogen bonding, which stabilizes the crystal structure. acs.orgsciencenet.cn The aminomethyl group introduces additional flexibility, allowing for chelation where both the ring nitrogen and the aminomethyl nitrogen bind to the same metal center, forming a stable five-membered ring. This chelation is a common and stabilizing feature in coordination chemistry.

The stability of metal complexes with pyrimidine-based ligands has been a subject of significant study. The stability constants of these complexes are influenced by the nature of the metal ion and the ligand. For transition metal complexes with pyrimidine derivatives, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net The stability of the complexes is also dependent on the number and type of donor atoms involved in coordination and the formation of chelate rings.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Donor Atoms Involved |

| Monodentate | The ligand binds to a single metal center through one atom. | One of the pyrimidine ring nitrogens or the amino/aminomethyl nitrogen. |

| Bidentate Chelating | The ligand binds to a single metal center through two atoms, forming a ring. | A pyrimidine ring nitrogen and the aminomethyl nitrogen. |

| Bidentate Bridging | The ligand connects two different metal centers. | The two pyrimidine ring nitrogens or a ring nitrogen and an exocyclic amino group. |

| Tridentate | The ligand binds to a single metal center through three atoms. | A pyrimidine ring nitrogen, the aminomethyl nitrogen, and the other pyrimidine nitrogen or the 5-amino group. |

Spectroscopic Characterization of Metal-2-(Aminomethyl)pyrimidin-5-amine Complexes

The formation of metal complexes with this compound can be effectively monitored and characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, changes in the vibrational frequencies of the functional groups involved in bonding are observed. For instance, the stretching vibrations of the C=N and C=C bonds in the pyrimidine ring are expected to shift upon coordination of the ring nitrogen(s) to the metal ion. researchgate.net Similarly, the N-H stretching and bending vibrations of the amino and aminomethyl groups would be altered if these groups are involved in coordination or hydrogen bonding. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected upon complexation. For diamagnetic metal complexes, sharp NMR signals are typically observed, and the changes in chemical shifts can help elucidate the binding mode of the ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can provide insights into the geometry of the coordination sphere around the metal ion. The spectra of the complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes. cu.edu.egmdpi.com The position and intensity of these bands are characteristic of the metal ion and its coordination environment.

Table 3: Expected Spectroscopic Changes upon Complexation of this compound

| Spectroscopic Technique | Observed Change | Interpretation |

| IR Spectroscopy | Shift in C=N and C=C stretching frequencies of the pyrimidine ring. | Coordination of the pyrimidine ring nitrogen(s). |

| Shift in N-H stretching and bending vibrations. | Involvement of amino/aminomethyl groups in coordination or hydrogen bonding. | |

| Appearance of new low-frequency bands. | Formation of M-N bonds. | |

| NMR Spectroscopy | Change in chemical shifts of protons and carbons near donor atoms. | Confirmation of coordination sites. |

| UV-Vis Spectroscopy | Appearance of new absorption bands (d-d or LMCT). | Information on the electronic structure and geometry of the complex. |

Theoretical Studies on Metal-Ligand Bonding in this compound Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for understanding the nature of metal-ligand bonding and predicting the geometric and electronic structures of complexes. cu.edu.egnih.govmdpi.com For complexes of this compound, DFT calculations can be used to:

Optimize the geometry of the complexes to predict bond lengths, bond angles, and coordination geometries. nih.gov

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Analyze the electronic structure by examining the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides information about the chemical reactivity and stability of the complex. mdpi.com

Investigate the nature of the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis, which can quantify the extent of charge transfer and the covalent/ionic character of the bonds. mdpi.com

Theoretical studies on similar pyrimidine-metal complexes have shown that the coordination is driven by the electrostatic attraction and orbital interactions between the metal and the ligand's donor atoms. nih.gov The charge distribution within the complex can be mapped to identify the regions of electron density accumulation and depletion upon coordination. For this compound, theoretical studies would be crucial to differentiate the coordinating preferences of the various nitrogen donor atoms and to rationalize the observed experimental structures and properties.

Biochemical and Mechanistic Studies Non Clinical Focus

Investigations into Molecular Interactions with Biological Macromolecules

Enzyme Active Site Binding Studies

Derivatives of 2-(aminomethyl)pyrimidin-5-amine have been a focal point in the development of enzyme inhibitors, particularly targeting kinases.

Hydrolases: While direct binding studies of this compound with hydrolases are not extensively detailed in the provided information, the broader class of pyrimidine (B1678525) derivatives has been investigated as enzyme inhibitors. For instance, inhibitors of fatty acid amide hydrolase (FAAH) have been studied for their interaction with carrier proteins like serum albumin, which can influence their availability to the enzyme. nih.govnih.gov

Methyltransferases: Research has shown that protein arginine methyltransferases (PRMTs), such as PRMT5, are involved in numerous biological processes through the methylation of arginine residues on proteins. nih.gov This methylation can alter protein structure and function by affecting hydrogen bonding and increasing hydrophobicity. nih.gov While direct interaction of this compound with PRMTs is not explicitly stated, the aminopyrimidine core is a common scaffold in molecules targeting enzymes that interact with nucleotides and their derivatives.

Kinases: A significant area of research has been the development of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.govacs.org The pyrimidin-2-amine structure is crucial for maintaining activity, forming hydrogen bonds with key amino acid residues in the enzyme's active site, such as TYR931 and LEU932. nih.gov One optimized compound, A8, demonstrated excellent potency against JAK2 with an IC50 value of 5 nM and exhibited significant selectivity over other JAK family members. nih.govacs.org Molecular docking studies revealed that the amino group of the sulfonamide moiety forms a hydrogen bond with the carbonyl group of LEU855, and the sulfonyl group interacts with GLN853 and TYR931, contributing to its high selectivity. nih.gov

Table 1: Inhibitory Activity of Compound A8 against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity Fold vs JAK2 |

|---|---|---|

| JAK1 | - | 38.6 |

| JAK2 | 5 | 1 |

| JAK3 | - | 54.6 |

| TYK2 | - | 41.2 |

Data sourced from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors. nih.govacs.org

Nucleic Acid (tRNA) Interaction Mechanisms

The interaction between small molecules and nucleic acids is a fundamental aspect of molecular biology. Aminoacyl-tRNA synthetases (aaRSs) are enzymes that specifically recognize and attach the correct amino acid to its corresponding tRNA, a crucial step in protein synthesis. nih.govresearchgate.net The recognition process is highly specific and involves interactions with both the nucleotide bases and the phosphate-sugar backbone of the tRNA. nih.govnih.gov

While direct studies on the interaction of this compound with tRNA are not available, the pyrimidine structure is a fundamental component of nucleic acids. The principles of tRNA recognition by aaRSs highlight the importance of specific nucleotide determinants and structural elements. nih.govresearchgate.net It is plausible that aminopyrimidine derivatives could modulate these interactions, although specific research on this compound in this context is needed.

Receptor Binding and Signaling Pathway Modulation

Aminergic signaling, which involves neurotransmitters like serotonin (B10506) and dopamine, plays a critical role in regulating various physiological processes in both vertebrates and invertebrates. frontiersin.orgnih.gov Derivatives of 2-aminopyrimidine (B69317) have been synthesized and evaluated as ligands for various receptors, including histamine (B1213489) and serotonin receptors.

Histamine H4 Receptor: A series of 2-aminopyrimidines were developed as ligands for the histamine H4 receptor (H4R). nih.gov Structure-activity relationship (SAR) studies led to the optimization of potency, with substitutions at the 6-position of the pyrimidine ring proving particularly beneficial. nih.gov

Serotonin 5-HT6 Receptor: A novel approach in designing aminergic G protein-coupled receptor (GPCR) ligands involved using aromatic, heterocyclic basic moieties like 2-aminoimidazole instead of traditional aliphatic amines. nih.gov This strategy was tested on 5-HT6 receptor antagonists, revealing that the protonated 2-aminoimidazole fragment could trigger a conformational change leading to higher affinity. nih.gov

JAK-STAT Signaling Pathway: As previously mentioned, derivatives of this compound are potent inhibitors of JAK2. nih.govacs.org The JAK-STAT signaling pathway is crucial for cell proliferation, differentiation, and immune responses. By inhibiting JAK2, these compounds can block the downstream signaling cascade, which has been shown to induce apoptosis in cancer cells. nih.gov

Structure-Mechanism Relationships in Biological Contexts (Non-Clinical)

The relationship between the chemical structure of this compound derivatives and their biological mechanism is a key area of investigation. The pyrimidine core serves as a critical scaffold, and modifications to its substituents can significantly impact potency and selectivity.

In the context of JAK2 inhibition, the 2-aminopyrimidine moiety is essential for binding to the hinge region of the kinase domain. nih.gov The introduction of a sulfonamide structure in the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine series was found to be vital for both activity and selectivity. nih.gov This highlights how specific structural modifications can fine-tune the interaction with the target enzyme, leading to improved pharmacological profiles.

Similarly, in the development of histamine H4 receptor ligands, systematic modifications of the 2-aminopyrimidine core and its substituents at various positions allowed for the optimization of binding affinity. nih.gov The replacement of a tert-butyl group with aromatic and secondary amine moieties at the 6-position significantly enhanced potency. nih.gov These studies underscore the importance of a detailed understanding of structure-activity relationships for the rational design of new therapeutic agents.

Advanced Biochemical Assay Development for this compound Interactions

A variety of biochemical assays are employed to study the interactions of small molecules like this compound with their biological targets. For enzyme inhibition studies, IC50 determination through in vitro kinase assays is a standard method to quantify the potency of a compound. nih.gov

For studying interactions with carrier proteins, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized. nih.govnih.gov This technique can be used in competitive binding experiments and self-diffusion measurements to characterize the binding sites and affinities of fluorinated ligands to proteins like serum albumin. nih.govnih.gov

The development of cell-based assays is also crucial to understand the biological effects of these compounds. For instance, the effect of JAK2 inhibitors on cell cycle and apoptosis can be assessed using techniques like flow cytometry. nih.gov Furthermore, reporter gene assays can be used to study the modulation of specific signaling pathways in response to a compound.

The continuous development of more sophisticated and sensitive assays is essential for a deeper understanding of the molecular mechanisms of action of this compound and its derivatives.

Catalytic Applications of 2 Aminomethyl Pyrimidin 5 Amine and Its Derivatives

2-(Aminomethyl)pyrimidin-5-amine as a Catalytic Moiety in Organic Reactions

While direct catalytic applications of this compound are not extensively documented, derivatives based on the aminopyrimidine scaffold have been shown to be effective in facilitating important organic reactions. A notable example is the use of a copper-based metal-organic framework (MOF) incorporating a derivative, 2-(5-aminopyrimidin-2-yl)pyrimidin-5-amine, as a heterogeneous catalyst. researchgate.net This catalyst has demonstrated high efficiency in Suzuki cross-coupling reactions, which are fundamental for the synthesis of biaryl compounds. researchgate.net

The Suzuki reaction involves the coupling of aryl halides with arylboronic acids. The [CuAPPA.2H2O]n catalyst, where APPA stands for 2-(5-Aminopyrimidin-2-yl)pyrimidin-5-amine, has been successfully employed for this purpose. researchgate.net The catalyst's design allows for good to excellent yields in the synthesis of various biaryl derivatives. researchgate.net The general reaction scheme is presented below:

General Scheme for Suzuki Reaction Catalyzed by a Derivative of this compound

Ar-X + Ar'-B(OH)₂ --(Catalyst, Base, Solvent)--> Ar-Ar'

Where Ar and Ar' are aryl groups and X is a halide.

The effectiveness of this catalytic system highlights the potential of the aminopyrimidine moiety to act as a robust ligand for catalytically active metal centers. The nitrogen atoms in the pyrimidine (B1678525) rings and the amino groups can coordinate with metal ions, stabilizing the catalytic species and facilitating the reaction steps.

Investigation of Catalytic Mechanisms and Reaction Kinetics

The investigation into the catalytic mechanism of the copper-based MOF with the 2-(5-aminopyrimidin-2-yl)pyrimidin-5-amine ligand involved extensive characterization of the catalyst. researchgate.net Techniques such as Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), Brunauer-Emmett-Teller (BET) analysis, and inductively coupled plasma-atomic emission spectrometry (ICP-AES) were used to elucidate the structure and properties of the catalyst. researchgate.net

These analyses confirmed the successful immobilization of copper onto the aminopyrimidine-based ligand, forming a stable and heterogeneous catalyst. researchgate.net The catalytic cycle of the Suzuki reaction with this system is proposed to involve the standard steps of oxidative addition, transmetalation, and reductive elimination at the copper center, facilitated by the aminopyrimidine framework.

The heterogeneous nature of the [CuAPPA.2H2O]n catalyst is a significant advantage, as it allows for easy separation from the reaction mixture by simple filtration. researchgate.net Studies on its reusability have shown that the catalyst can be recovered and reused for several cycles without a significant loss of its catalytic activity, which is a crucial aspect of sustainable and cost-effective chemical synthesis. researchgate.net

Development of Novel Catalytic Systems Based on this compound Scaffold

The development of novel catalytic systems leveraging the this compound scaffold is an active area of research. The synthesis of the aforementioned [CuAPPA.2H2O]n metal-organic framework represents a significant advancement in creating new, heterogeneous, and recyclable catalysts. researchgate.net This MOF was specifically designed for the synthesis of biaryl derivatives via the Suzuki reaction. researchgate.net

The choice of the 2-(5-aminopyrimidin-2-yl)pyrimidin-5-amine ligand was crucial in the design of this novel catalytic system. The structure of the ligand allows for the formation of a porous and stable framework upon coordination with copper ions. This framework provides accessible catalytic sites for the reactants while ensuring the robustness of the catalyst under the reaction conditions.

The performance of this novel catalyst was compared with other catalysts and it demonstrated superior catalytic efficiency in terms of yield for the Suzuki reaction. researchgate.net The table below summarizes the key features of this novel catalytic system.

| Catalyst Feature | Description | Reference |

| Catalyst Name | [CuAPPA.2H2O]n | researchgate.net |

| Scaffold | 2-(5-Aminopyrimidin-2-yl)pyrimidin-5-amine | researchgate.net |

| Metal Center | Copper (Cu) | researchgate.net |

| Catalyst Type | Heterogeneous Metal-Organic Framework (MOF) | researchgate.net |

| Application | Suzuki cross-coupling reactions | researchgate.net |

| Key Advantages | High efficiency, recyclability, simple filtration for recovery | researchgate.net |

This successful development encourages further exploration of the this compound scaffold in designing other novel catalytic systems for a variety of organic transformations. The versatility of the aminopyrimidine structure allows for the incorporation of different metal centers and the tuning of the ligand's electronic and steric properties to optimize catalytic performance.

Scaffold Applications in Advanced Organic Synthesis

2-(Aminomethyl)pyrimidin-5-amine as a Precursor for Complex Heterocyclic Systems

The bifunctional nature of this compound, with its distinct nucleophilic centers, makes it an ideal starting material for the synthesis of a wide range of fused and substituted heterocyclic systems. The amino group at the 5-position and the aminomethyl substituent at the 2-position can undergo selective reactions, leading to the regioselective formation of new rings.

For instance, the reaction of the 5-amino group with various electrophiles can initiate cyclization reactions. The resulting intermediates can then react intramolecularly with the aminomethyl group to form fused pyrimidine (B1678525) systems. These systems are of significant interest due to their structural resemblance to purines, which can impart interesting biological activities.

A general representation of this reactivity is the condensation of this compound with β-dicarbonyl compounds or their equivalents. This can lead to the formation of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological properties. The reaction typically proceeds through the initial formation of an enamine or imine with the 5-amino group, followed by an intramolecular cyclization and aromatization. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the outcome and yield of the desired heterocyclic product.

| Reactant | Product | Reaction Type |

| β-Diketone | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization |

| α,β-Unsaturated Ketone | Dihydropyrido[2,3-d]pyrimidine | Michael Addition/Cyclization |

| Isothiocyanate | Pyrimido[4,5-d]thiazine | Addition/Cyclization |

Utilization in Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, allowing for the rapid generation of complex molecules in a single step from three or more starting materials. The structural features of this compound make it an excellent substrate for various MCRs, facilitating the synthesis of diverse chemical libraries for high-throughput screening.

The presence of two primary amine groups with different reactivities allows for the strategic participation of this scaffold in MCRs. For example, in a Ugi-type reaction, one of the amino groups can react with an aldehyde and an isocyanide, while the other amino group remains available for further functionalization or can participate in a subsequent intramolecular cyclization. This approach enables the creation of a wide array of structurally diverse molecules from a common starting material.

The utility of this compound in MCRs is particularly valuable for generating libraries of drug-like molecules. The pyrimidine core is a well-established pharmacophore, and the ability to introduce multiple points of diversity through MCRs allows for the fine-tuning of biological activity and pharmacokinetic properties.

Role in the Total Synthesis of Natural Products and Analogues

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented, the pyrimidine scaffold itself is a key component of many natural compounds. The synthetic utility of aminopyrimidines suggests that this compound is a viable precursor for the synthesis of natural product analogues.

The synthesis of analogues of natural products is a crucial aspect of medicinal chemistry, often leading to compounds with improved efficacy, selectivity, or metabolic stability. By using this compound as a starting material, chemists can access novel analogues of biologically active natural products containing a pyrimidine core. For example, analogues of thiamine (B1217682) (Vitamin B1), which contains a pyrimidine ring, could potentially be synthesized or modified using this versatile building block.

The ability to construct complex heterocyclic systems from this compound also opens up possibilities for the synthesis of designed analogues that mimic the spatial arrangement of functional groups in a natural product, even if the core scaffold is different. This "scaffold hopping" approach is a valuable strategy in drug discovery.

Development of Novel Synthetic Methodologies Utilizing the this compound Scaffold

The unique reactivity of this compound has also spurred the development of new synthetic methodologies. The differential reactivity of its two amino groups can be exploited to design novel tandem or cascade reactions, leading to the efficient construction of complex molecules.

For instance, new catalytic systems can be developed to achieve selective functionalization of one amino group over the other. This would provide access to a range of selectively protected or functionalized intermediates that can be used in further synthetic transformations. Research in this area could focus on developing catalysts for regioselective acylation, alkylation, or arylation of the 5-amino group, leaving the less reactive aminomethyl group untouched for subsequent reactions.

Future Directions and Emerging Research Avenues for 2 Aminomethyl Pyrimidin 5 Amine

Integration with Flow Chemistry and Automated Synthesis

The synthesis of aminopyrimidine derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govthieme-connect.de These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.orgyoutube.com

A key area of development is the use of monolith-supported reagents in flow systems. nih.gov For instance, a "catch-react-release" strategy has been successfully developed for the flow synthesis of 2-aminopyrimidines. nih.govthieme-connect.de In this approach, a substrate is captured by a solid-supported reagent within a flow reactor, undergoes a chemical transformation, and the desired product is then released, often requiring minimal purification. thieme-connect.de This methodology could be adapted for the synthesis or derivatization of 2-(Aminomethyl)pyrimidin-5-amine, allowing for rapid, efficient, and automated production. The high surface-area-to-volume ratio in flow reactors provides superior heat and mass transfer, which is particularly beneficial for managing exothermic reactions and improving reaction selectivity. youtube.com The integration of online analytical techniques, such as mass spectrometry, can enable real-time reaction monitoring and optimization, accelerating the discovery of novel derivatives and processes. youtube.com

Advanced Materials Science Applications (e.g., supramolecular assemblies)

The molecular structure of this compound makes it an excellent candidate for applications in advanced materials science, particularly in the construction of supramolecular assemblies. The pyrimidine (B1678525) ring and its two amino groups contain multiple hydrogen bond donor and acceptor sites, which can be programmed to direct the self-assembly of molecules into highly ordered, extended networks. nih.govijpsjournal.com

Research on other aminopyrimidine derivatives has shown their capacity to form robust and predictable hydrogen-bonding patterns, such as the R₂²(8) ring motif, which is a common feature in base pairing. nih.gov The combination of the aminomethyl group and the 5-amino group in this compound offers unique possibilities for creating complex hydrogen-bonded architectures. These non-covalent interactions can be used to engineer materials with tailored properties, such as porous solids for gas storage or separation, or functional materials for sensing and catalysis. Furthermore, the nitrogen atoms of the pyrimidine ring and the amino groups can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers with novel topologies and functions.

Cross-Disciplinary Research with Chemical Biology

Aminopyrimidines are a well-established and important scaffold in medicinal chemistry and chemical biology, forming the core of numerous bioactive compounds. ijpsjournal.comnih.gov Derivatives of 2-aminopyrimidine (B69317) have demonstrated a wide range of biological activities, including the modulation of bacterial biofilms, making them a promising route to address antibiotic resistance. nih.gov They have also been investigated as inhibitors of various enzymes and as scaffolds for anticancer agents. nih.govnih.gov

Given this context, this compound represents a valuable starting point for cross-disciplinary research in chemical biology. Its structure can be systematically modified to create libraries of new compounds for screening against various biological targets. The compound could serve as a molecular probe to investigate the function of enzymes that recognize or process related structures, such as those involved in the biosynthesis of thiamine (B1217682) (vitamin B1). ijpsjournal.com The presence of two distinct amine groups allows for selective functionalization, enabling the attachment of reporter tags (like fluorophores) or other bioactive moieties to probe biological systems or to develop dual-target inhibitors.

Exploration of Novel Reactivity Patterns

The chemical structure of this compound presents opportunities for exploring novel reactivity patterns. The compound contains two chemically distinct primary amino groups: the exocyclic aminomethyl group (-CH₂NH₂) and the amino group directly attached to the pyrimidine ring at the C5 position. The aminomethyl group is generally expected to exhibit higher basicity and nucleophilicity compared to the ring-bound amino group, whose lone pair is partially delocalized into the aromatic system.

This difference in reactivity can be exploited for selective functionalization. For example, reactions such as acylation, alkylation, or condensation to form imines could potentially be directed selectively to the more reactive aminomethyl group under carefully controlled conditions. nih.gov Conversely, reactions that require the specific electronic properties of an aromatic amine might favor the C5 position. Investigating the Vilsmeier-Haack reaction, electrophilic aromatic substitution (after protecting the amino groups), or metal-catalyzed cross-coupling reactions on halogenated derivatives could unlock new synthetic pathways to complex pyrimidine structures. google.com A systematic study of the protolytic equilibria and the effect of substitution on the pKa values of the amino groups would provide a fundamental understanding to guide these synthetic explorations. nih.gov

Q & A

Q. What are the most efficient synthetic routes for preparing 2-(Aminomethyl)pyrimidin-5-amine, and what critical parameters influence yield?

- Methodology :

- Step 1 : Optimize nucleophilic substitution reactions using pyrimidine precursors (e.g., 2-chloro-5-aminopyrimidine derivatives) with methylamine or ammonia under reflux conditions. Reaction temperature (70–100°C) and solvent polarity (e.g., ethanol or DMF) significantly impact substitution efficiency .

- Step 2 : Purify via column chromatography or crystallization using solvents like ethyl acetate/hexane. Monitor yield using HPLC or TLC .

- Critical Parameters : Excess amine reagent (≥2 eq.), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- X-ray Crystallography : Resolve the 3D structure and confirm substitution patterns (e.g., amino-methyl group at the 5-position) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., δ 2.5–3.0 ppm for -CH₂NH₂) and aromatic ring protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 139.1) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during heating steps .

- Storage : Store in airtight containers at –20°C under nitrogen to prevent degradation .

Q. How does the substitution pattern of this compound influence its reactivity compared to other pyrimidine derivatives?

- Methodology :

- Comparative Analysis : The 5-aminomethyl group enhances nucleophilicity at the 2-position, enabling regioselective functionalization (e.g., alkylation or acylation). In contrast, methyl or hydroxyl groups at the 4-position (e.g., 4-Amino-5-methylpyrimidine) reduce electrophilic substitution rates .

- Reactivity Tests : Perform kinetic studies using iodine or bromine to assess electrophilic substitution rates .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the pharmacological potential of this compound in enzyme inhibition studies?

- Methodology :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to targets like dihydrofolate reductase (DHFR). IC₅₀ values <10 µM indicate strong inhibition .

- Molecular Docking : Simulate interactions with protein active sites (e.g., PDB: 1DHF) using software like AutoDock Vina. Focus on hydrogen bonding with the aminomethyl group and π-π stacking with pyrimidine .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed for this compound derivatives?

- Methodology :

- Step 1 : Validate purity via HPLC (>95%) to rule out impurities causing anomalous peaks .

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between NH₂ and CH₂ protons confirms the aminomethyl group .

- Step 3 : Compare with literature data for analogous compounds (e.g., 4-Amino-5-methylpyrimidine’s δ 2.3 ppm for -CH₃) .

Q. What are the best practices for confirming the crystal structure of this compound using X-ray diffraction?

Q. Which computational approaches are effective in predicting the interaction of this compound with biological targets?

Q. How does the stability of this compound vary under different pH and temperature conditions?

Q. What strategies can be employed to optimize the solubility of this compound for in vitro assays?

- Methodology :

- Co-Solvents : Use DMSO:water (5:5) to dissolve the compound at 10 mM, followed by dilution in assay buffer to <1% DMSO .

- pH Adjustment : Solubilize in mildly acidic conditions (pH 5–6) where the aminomethyl group remains protonated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.